molecular formula C12H21NO3 B1380935 Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate CAS No. 512822-18-3

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Cat. No. B1380935
M. Wt: 227.3 g/mol
InChI Key: PLVBIBPBUCVLHC-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular weight of 227.3 . Its IUPAC name is tert-butyl 4-formyl-3-methyl-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is 1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate has a molecular weight of 227.3 . More detailed physical and chemical properties are not available from the sources I have access to.

Scientific Research Applications

1. Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a variant of the compound , is identified as an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method has been established for this compound, which is crucial for developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer therapy (Zhang, Ye, Xu, & Xu, 2018).

2. Inhibitor Synthesis

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another related compound, is a key intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound has been proposed, demonstrating its importance in pharmaceutical development (Xin-zhi, 2011).

3. Synthesis of Diverse Piperidine Derivatives

The compound and its derivatives have been used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. These syntheses are valuable for preparing a range of piperidine derivatives, highlighting the compound's versatility in organic synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

4. Computational Study on Electronic Properties

A computational study of Tert-butyl 4-formylpiperidine-1-carboxylate has been conducted using DFT methods. This study investigated the effects of different solvents on the compound's electronic properties and reactivity, offering insights into its behavior in various environments (Vimala, Mary, Ramalakshmi, & Muthu, 2021).

5. Corrosion Inhibition Property

Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated its potential as a corrosion inhibitor for carbon steel in acidic solutions. This study highlights the compound's application in industrial settings, particularly for protecting metal surfaces (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Safety And Hazards

The safety information for Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate includes several precautionary statements such as P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P391, P403+P233, P405, P501 . These codes correspond to specific safety measures that should be taken when handling this compound.

properties

IUPAC Name

tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVBIBPBUCVLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

CAS RN

512822-18-3
Record name tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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